

An In-depth Technical Guide to Oritavancin

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Compound of Interest		
Compound Name:	Meida	
Cat. No.:	B12967011	Get Quote

Disclaimer: The following technical guide on "Oritavancin" is provided based on the hypothesis that the requested "**Meida** compound" may be a misnomer for this well-documented lipoglycopeptide antibiotic. No specific information on a "**Meida** compound" is available in the scientific literature.

This guide provides a comprehensive overview of the discovery, mechanism of action, quantitative data, and key experimental protocols related to Oritavancin for researchers, scientists, and drug development professionals.

Discovery and History

Oritavancin is a semisynthetic lipoglycopeptide antibiotic derived from a natural glycopeptide, chloroeremomycin, which is an analog of vancomycin. Its development was driven by the need for new antibiotics to combat the rising threat of multidrug-resistant Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

The development of oritavancin focused on enhancing the activity of the glycopeptide core. This was achieved by adding two key modifications: a 4'-chlorobiphenylmethyl group to the disaccharide sugar and a 4-(4-chlorophenyl)benzyl group to the resorcinol moiety of the parent compound. These modifications resulted in a molecule with a multifaceted mechanism of action and potent bactericidal activity against a broad spectrum of resistant Gram-positive pathogens.

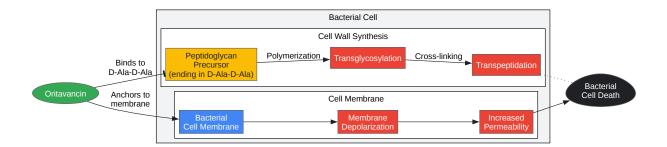
Mechanism of Action



Oritavancin exhibits a dual mechanism of action that distinguishes it from its predecessors like vancomycin.

- Inhibition of Peptidoglycan Synthesis: Like other glycopeptides, oritavancin inhibits the late stages of bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of the peptidoglycan precursors, which sterically hinders the transglycosylation and transpeptidation enzymes. This blockage prevents the cross-linking of the peptidoglycan layer, leading to a weakened cell wall.
- Disruption of Bacterial Membrane Integrity: The lipophilic side chains of oritavancin allow it to anchor to the bacterial cell membrane. This interaction leads to depolarization of the membrane, increased permeability, and ultimately, cell death. This membrane-disrupting activity contributes to its rapid, concentration-dependent bactericidal effect.

The following diagram illustrates the key mechanisms of action of oritavancin.



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Oritavancin's dual mechanism of action: inhibition of cell wall synthesis and disruption of membrane integrity.

Quantitative Data



The following tables summarize key quantitative data for oritavancin, including its in vitro activity against various pathogens and its pharmacokinetic parameters in humans.

Table 1: In Vitro Activity of Oritavancin Against Gram-Positive Bacteria

Bacterial Species	Phenotype	MIC90 (μg/mL)
Staphylococcus aureus	Methicillin-susceptible (MSSA)	0.06
Staphylococcus aureus	Methicillin-resistant (MRSA)	0.12
Staphylococcus aureus	Vancomycin-intermediate (VISA)	0.25
Enterococcus faecalis	Vancomycin-susceptible	0.06
Enterococcus faecium	Vancomycin-resistant (VRE)	0.12
Streptococcus pneumoniae	Penicillin-susceptible	≤0.015
Streptococcus pneumoniae	Penicillin-resistant	0.03

Table 2: Human Pharmacokinetic Parameters of Oritavancin (Single 1200 mg IV Dose)

Parameter	Mean Value
Cmax (μg/mL)	~145
AUC0-∞ (mg·h/L)	~1950
Terminal Half-life (h)	~245
Protein Binding (%)	~85

Experimental Protocols

Detailed methodologies are crucial for the evaluation of antimicrobial agents. Below are outlines of key experimental protocols used to characterize oritavancin.



Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

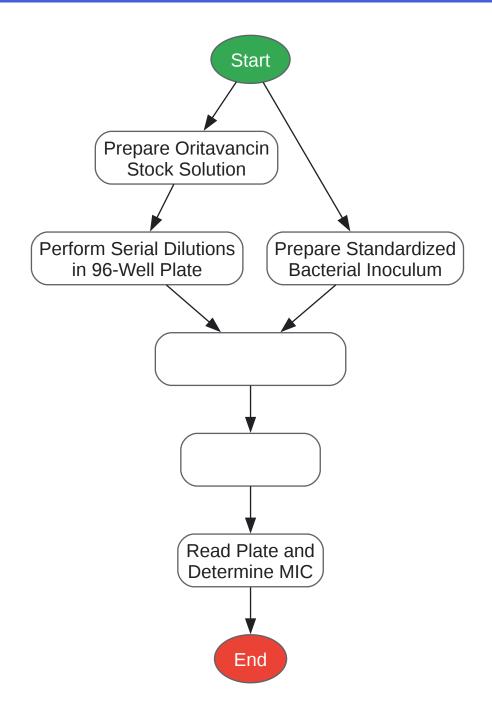
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

- Preparation of Oritavancin Stock Solution: A stock solution of oritavancin is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
- Preparation of Inoculum: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture of the test organism.
- Serial Dilutions: Serial twofold dilutions of oritavancin are prepared in a 96-well microtiter plate containing CAMHB.
- Inoculation: Each well is inoculated with the bacterial suspension.
- Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours.
- Reading: The MIC is determined as the lowest concentration of oritavancin in which there is no visible growth.

The following diagram illustrates the workflow for the broth microdilution assay.





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Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Time-Kill Assay for Bactericidal Activity Assessment

This assay is used to assess the rate and extent of bacterial killing by an antimicrobial agent over time.

Methodology:



- Preparation: Cultures of the test organism are grown to the logarithmic phase and then diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
- Exposure: Oritavancin is added to the bacterial suspensions at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.
- Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each suspension.
- Plating: The aliquots are serially diluted and plated onto agar plates.
- Incubation and Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined.
- Analysis: The change in CFU/mL over time is plotted to generate time-kill curves.
 Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
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